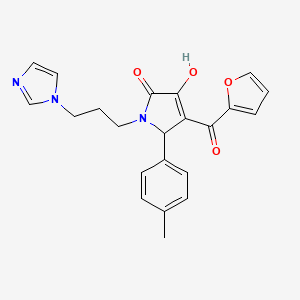
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one: , often referred to as FIMPH , is a synthetic organic compound. Its chemical structure combines a furan-2-carbonyl group, an imidazole moiety, and a phenyl ring. The compound exhibits remarkable biological activities, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes:
Friedel-Crafts Acylation: FIMPH can be synthesized via a Friedel-Crafts acylation reaction. The furan-2-carbonyl group is introduced by acylating furan with an acid chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride).
Imidazole Alkylation: The imidazole ring is formed by alkylating imidazole with a propyl halide (e.g., 3-bromopropyl chloride).
Hydroxylation: The hydroxy group is introduced through a hydroxylation step using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide).
Industrial Production: FIMPH is industrially produced through a combination of these synthetic steps, ensuring high yield and purity.
Chemical Reactions Analysis
FIMPH undergoes several reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: Mild oxidants like hydrogen peroxide or metal oxides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Major products:
- Oxidation: Quinone derivative.
- Reduction: Alcohol derivative.
- Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
FIMPH finds applications in various fields:
Medicine: It exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Cancer Research: FIMPH’s quinone moiety may interfere with cancer cell metabolism.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Industry: Used as a building block for other compounds.
Mechanism of Action
FIMPH’s effects are multifaceted:
Antioxidant: The phenolic hydroxyl group scavenges free radicals.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Cell Signaling: Interactions with cellular receptors modulate signaling pathways.
Comparison with Similar Compounds
FIMPH stands out due to its unique combination of furan, imidazole, and phenyl moieties. Similar compounds include:
Imidazole Derivatives: Imidazole-based drugs like clotrimazole and ketoconazole.
Phenolic Compounds: Resveratrol and hydroquinone.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H21N3O4/c1-15-5-7-16(8-6-15)19-18(20(26)17-4-2-13-29-17)21(27)22(28)25(19)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,27H,3,10-11H2,1H3 |
InChI Key |
HMYFLMAKQJRKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)

![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![4-(3-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12159994.png)
![N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide](/img/structure/B12159998.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160001.png)
![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12160011.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160022.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)

